molecular formula C21H27N5O3S B2915911 3-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1209198-34-4

3-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one

Cat. No. B2915911
CAS RN: 1209198-34-4
M. Wt: 429.54
InChI Key: VTBSDKOCCBDONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray crystallography . These techniques can provide information about the compound’s functional groups, stereochemistry, and molecular conformation.


Chemical Reactions Analysis

The chemical reactions involving a compound can be influenced by its functional groups. For example, oxadiazole rings can participate in various reactions such as substitutions and ring-opening reactions .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have been studied for their antimicrobial properties. For instance, derivatives of this motif have shown excellent activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like ampicillin .

Antiviral Properties

The 1,3,4-oxadiazole derivatives have also been explored for their antiviral activities. Research indicates that these compounds can exhibit substantial antiviral properties, which could be beneficial in the development of new antiviral drugs .

Anti-inflammatory and Analgesic Effects

Indole derivatives, which share structural similarities with the compound , have been found to possess anti-inflammatory and analgesic activities. These properties suggest potential applications in the development of new pain relief medications .

Energetic Materials

The 1,3,4-oxadiazole ring is a component of some energetic materials. These compounds are of interest in the field of materials science for their good thermal stabilities and detonation performance, which could be useful in creating safer and more efficient explosives .

Pharmaceutical Drug Development

The oxadiazole class, to which the compound belongs, appears in various pharmaceutical drugs. These include antiretroviral drugs like raltegravir and other medications such as butalamine, fasiplon, oxolamine, and pleconaril. This highlights the compound’s potential in contributing to the synthesis of new therapeutic agents .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some oxadiazole derivatives are energetic materials and can be explosive . Proper safety precautions should always be taken when handling and storing chemical compounds.

properties

IUPAC Name

12-[2-oxo-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S/c1-12(2)18-23-24-19(29-18)13-6-8-25(9-7-13)17(27)10-14-11-30-21-22-16-5-3-4-15(16)20(28)26(14)21/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBSDKOCCBDONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CC3CSC4=NC5=C(CCC5)C(=O)N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one

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